6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one
Overview
Description
6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H8BrNO. It has a molecular weight of 226.07 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is 1S/C9H8BrNO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4,11H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one is a solid substance . It has a molecular weight of 226.07 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Antibacterial and Antifungal Properties
The compound 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one has been studied for its potential antibacterial and antifungal properties. Research indicates that derivatives of 2,3-dihydro-1H-inden-1-one can be synthesized with halo-aryl and heterocyclic labels, which have shown promising results in combating bacterial and fungal infections .
Synthesis Methods
Various synthesis methods such as grinding, stirring, and ultrasound irradiation have been employed to create derivatives of this compound. These methods contribute to the field of green chemistry by potentially offering more environmentally friendly and sustainable production processes .
Chemical Database Inclusion
This compound is listed in chemical databases like the NIST Chemistry WebBook, which suggests its significance in scientific research for reference and study purposes .
Molecular Formula Studies
The molecular formula of C9H8BrNO provides insights into its chemical structure and reactivity, which can be crucial for studies in organic chemistry and material science .
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
6-amino-7-bromo-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRJYVAAFYLRCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697945 | |
Record name | 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one | |
CAS RN |
681246-49-1 | |
Record name | 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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